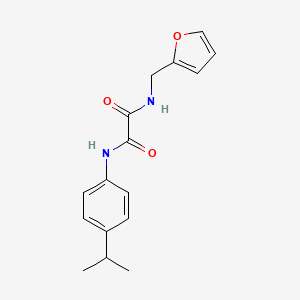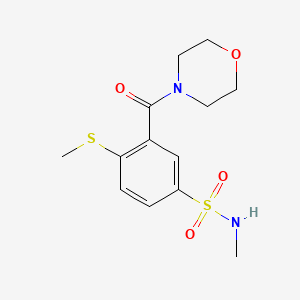![molecular formula C18H22N2O3 B4833240 2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4833240.png)
2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione, also known as MIPO, is a chemical compound that has been studied for its potential applications in scientific research. MIPO is a member of the isoindole family of compounds, which have been found to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. 2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione has been found to increase levels of dopamine and serotonin in the brain, which may contribute to its neuroprotective and antidepressant effects.
Biochemical and Physiological Effects
2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione has been found to exhibit a range of biochemical and physiological effects. In animal studies, 2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione has been found to improve cognitive function and memory, reduce inflammation, and protect against oxidative stress. 2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione has also been found to have a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione is its low toxicity profile, which makes it a safer alternative to other compounds that have been studied for similar applications. However, one limitation of 2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione. One area of interest is the potential use of 2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is needed to fully understand the mechanisms underlying 2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione's neuroprotective effects and to determine its potential efficacy in clinical settings. Additionally, 2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione has been found to exhibit antidepressant effects, and further research is needed to determine its potential use in the treatment of depression and anxiety disorders. Finally, more research is needed to fully understand the biochemical and physiological effects of 2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione, and to determine its potential applications in other areas of scientific research.
Wissenschaftliche Forschungsanwendungen
2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in scientific research, particularly in the field of neuroscience. 2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione has been found to exhibit neuroprotective effects, and has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-[4-(3-methyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione has also been studied for its potential use in the treatment of depression and anxiety disorders.
Eigenschaften
IUPAC Name |
2-[4-(3-methylpiperidin-1-yl)-4-oxobutyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13-6-4-10-19(12-13)16(21)9-5-11-20-17(22)14-7-2-3-8-15(14)18(20)23/h2-3,7-8,13H,4-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVDVNRQVPMDNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4833160.png)

![1-ethyl-4-[(pentachlorophenoxy)acetyl]piperazine](/img/structure/B4833177.png)
![methyl 4-ethyl-5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4833180.png)

![2-({5-[4-(cyclopentyloxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-1,3,4-thiadiazol-2-ylacetamide](/img/structure/B4833200.png)
![2-amino-7-methoxy-4,5-dihydronaphtho[2,1-b]thiophene-1-carbonitrile](/img/structure/B4833201.png)

![N-[3-(2-pyrimidinyloxy)benzyl]cycloheptanamine hydrochloride](/img/structure/B4833219.png)
![methyl 9-methyl-2-[3-(2H-tetrazol-2-yl)-1-adamantyl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4833223.png)
![2-(3,4-dimethoxyphenyl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4833229.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4833232.png)
![2-cyano-3-[1-(3-fluorobenzyl)-1H-indol-3-yl]-N-(4-nitrophenyl)acrylamide](/img/structure/B4833233.png)
![8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4833247.png)